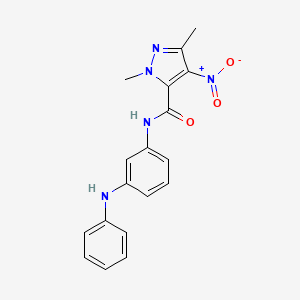![molecular formula C14H11ClN6O2S B14930114 methyl 2-(4-chloro-1-methyl-1H-pyrazol-5-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B14930114.png)
methyl 2-(4-chloro-1-methyl-1H-pyrazol-5-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(4-chloro-1-methyl-1H-pyrazol-5-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate is a complex heterocyclic compound It features a pyrazole ring, a thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, and a carboxylate ester group
Vorbereitungsmethoden
The synthesis of methyl 2-(4-chloro-1-methyl-1H-pyrazol-5-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate typically involves multi-step reactions. The synthetic route may start with the preparation of the pyrazole ring, followed by the construction of the thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core. The final step involves esterification to introduce the carboxylate group. Reaction conditions often include the use of catalysts, specific temperature controls, and solvents like dichloromethane or tetrahydrofuran .
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen substitution reactions can occur, especially at the chloro group, using reagents like sodium iodide in acetone.
Cyclization: Intramolecular cyclization reactions can form additional ring structures
Wissenschaftliche Forschungsanwendungen
Methyl 2-(4-chloro-1-methyl-1H-pyrazol-5-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical agent due to its unique structure and potential therapeutic effects.
Industry: It may be used in the development of new materials with specific chemical properties .
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application, but it often involves binding to active sites and altering the function of proteins or nucleic acids .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other pyrazole and thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These compounds share structural similarities but may differ in their substituents, leading to variations in their chemical and biological properties. For example:
Pyrazole derivatives: Known for their diverse pharmacological activities.
Thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: Studied for their potential as kinase inhibitors and other therapeutic agents
This compound’s uniqueness lies in its specific combination of functional groups and the resulting properties, making it a valuable subject for further research and development.
Eigenschaften
Molekularformel |
C14H11ClN6O2S |
|---|---|
Molekulargewicht |
362.8 g/mol |
IUPAC-Name |
methyl 4-(4-chloro-2-methylpyrazol-3-yl)-12-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate |
InChI |
InChI=1S/C14H11ClN6O2S/c1-6-8-12-18-11(9-7(15)4-17-20(9)2)19-21(12)5-16-13(8)24-10(6)14(22)23-3/h4-5H,1-3H3 |
InChI-Schlüssel |
DIQGPFIRPYXWRH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC2=C1C3=NC(=NN3C=N2)C4=C(C=NN4C)Cl)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-bromo-2-fluorophenyl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14930034.png)

![3-cyclopropyl-6-(2-methoxyphenyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14930047.png)
![N-(4,6-dimethylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14930050.png)
![4,5-dimethyl-N-[2-(phenylsulfanyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B14930063.png)
![(4-benzylpiperazin-1-yl)(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B14930079.png)
![2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B14930086.png)
![(1Z)-N'-[(furan-2-ylcarbonyl)oxy]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide](/img/structure/B14930094.png)
![N-(3-chloro-2-methylphenyl)-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B14930104.png)
![4-[3-(diethylamino)propyl]-5-{5-[(2-methoxyphenoxy)methyl]furan-2-yl}-4H-1,2,4-triazole-3-thiol](/img/structure/B14930109.png)
![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14930112.png)
![N-[4-chloro-2-(phenylcarbonyl)phenyl]-5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B14930115.png)
![2-[(2-methyl-3-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B14930119.png)
![4-Bromobenzyl 5-[(1,3-benzodioxol-5-yloxy)methyl]furan-2-carboxylate](/img/structure/B14930126.png)
